molecular formula C14H13NOS2 B2781391 1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one CAS No. 2109597-09-1

1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one

Cat. No.: B2781391
CAS No.: 2109597-09-1
M. Wt: 275.38
InChI Key: GAGKHQAODAWSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one is a heterocyclic compound that features a thiophene ring fused with a thieno[3,2-c]pyridine moietyThiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered heteroaromatic compound with a sulfur atom.

    Thieno[3,2-c]pyridine: A fused heterocyclic system containing both thiophene and pyridine rings.

    2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A polyheterocyclic compound with similar structural features.

Uniqueness

1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one is unique due to its specific fusion of thiophene and thieno[3,2-c]pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS2/c1-2-13(16)15-7-5-11-10(6-9-18-11)14(15)12-4-3-8-17-12/h2-4,6,8-9,14H,1,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGKHQAODAWSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1C3=CC=CS3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.